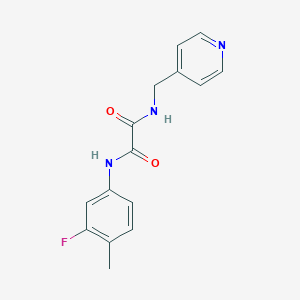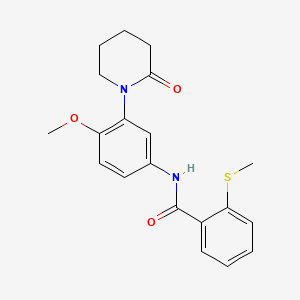
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: The furan-pyridine intermediate and 2-(trifluoromethyl)phenyl isocyanate.
Reaction: Nucleophilic addition of the intermediate to the isocyanate.
Conditions: Room temperature to moderate heating in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts.
Purification Techniques: Advanced chromatography or crystallization methods to ensure product purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Furan-Pyridine Intermediate
Starting Materials: 3-furylboronic acid and 3-bromopyridine.
Reaction: Suzuki coupling reaction in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent like toluene or DMF.
Conditions: Reflux temperature for several hours.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the furan or pyridine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out at low temperatures.
Products: Reduced forms of the nitro or carbonyl groups if present.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives on the aromatic rings.
Common Reagents and Conditions
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Solvents: Organic solvents like toluene, DMF, or dichloromethane.
Temperatures: Reactions can range from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the study of enzyme functions or receptor binding due to its unique structure.
Medicine
Drug Development: Potential lead compound for the development of pharmaceuticals targeting specific enzymes or receptors.
Industry
Materials Science: Component in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action for 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the furan and pyridine rings can interact with biological targets through π-π stacking or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea: Similar structure but with a thiophene ring instead of a furan ring.
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(methyl)phenyl)urea: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyl Group: Enhances metabolic stability and binding affinity.
Furan Ring: Provides unique electronic properties and potential for π-π interactions.
Pyridine Ring: Contributes to the compound’s ability to interact with biological targets through hydrogen bonding and π-π stacking.
This compound’s unique combination of functional groups makes it a versatile candidate for various applications in scientific research and industry.
Propiedades
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)15-3-1-2-4-16(15)24-17(25)23-9-12-7-14(10-22-8-12)13-5-6-26-11-13/h1-8,10-11H,9H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYMMALSOAYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B2621579.png)
![N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1-SULFONAMIDE](/img/structure/B2621583.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/new.no-structure.jpg)
![1-(4-fluorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2621586.png)
![5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2621587.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide](/img/structure/B2621589.png)


![3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2621597.png)
![1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621599.png)
![N-(2,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2621600.png)
![2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide](/img/structure/B2621601.png)
